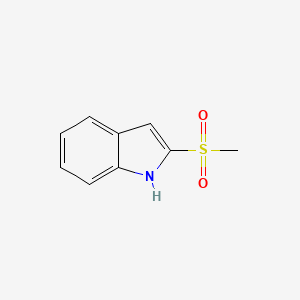
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride: is a chiral compound with significant interest in various scientific fields. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is known for its unique structural features, including a cyclobutane ring with amino and hydroxyl groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or ring-closing metathesis.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using osmium tetroxide, while the amino group can be introduced via reductive amination.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or alkylated derivatives.
Scientific Research Applications
Chemistry: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereochemistry in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for designing enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, influencing their function and activity.
Comparison with Similar Compounds
- rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclopentane-1,2-diol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclohexane-1,2-diol hydrochloride
Uniqueness: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity. Additionally, its specific functional groups allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C4H10ClNO2 |
|---|---|
Molecular Weight |
139.58 g/mol |
IUPAC Name |
(1R,2R,3R)-3-aminocyclobutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-2-1-3(6)4(2)7;/h2-4,6-7H,1,5H2;1H/t2-,3-,4-;/m1./s1 |
InChI Key |
XZWCAWNJBCRZIU-WPFDICAFSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]1O)O)N.Cl |
Canonical SMILES |
C1C(C(C1O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)




![5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)

![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
